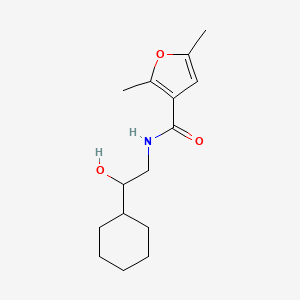
N-(2-cyclohexyl-2-hydroxyethyl)-2,5-dimethylfuran-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-cyclohexyl-2-hydroxyethyl)-2,5-dimethylfuran-3-carboxamide is a useful research compound. Its molecular formula is C15H23NO3 and its molecular weight is 265.353. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-cyclohexyl-2-hydroxyethyl)-2,5-dimethylfuran-3-carboxamide is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant research findings.
Chemical Structure and Synthesis
The chemical structure of this compound can be described as follows:
- Molecular Formula : C15H23NO3
- Molecular Weight : 263.35 g/mol
The synthesis typically involves several steps:
- Formation of the Furan Derivative : The precursor compounds are synthesized through standard organic reactions such as alkylation and acylation.
- Carboxamide Formation : The final step involves the reaction of the furan derivative with cyclohexyl alcohol under acidic conditions to form the carboxamide.
The biological activity of this compound is believed to be mediated through its interaction with various biological targets. The presence of the hydroxyethyl and carboxamide groups allows for hydrogen bonding with biomolecules, potentially modulating enzyme activity and receptor interactions.
Antitumor Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives have shown inhibition of cell proliferation in breast cancer cell lines (e.g., MCF-7) in a dose-dependent manner. High concentrations led to increased apoptosis while lower concentrations stimulated growth, indicating a dual role in cancer biology.
Enzyme Inhibition
Research indicates that this compound may act as an enzyme inhibitor. For example, it could potentially inhibit lipase enzymes, which are crucial in lipid metabolism. The mechanism may involve competitive inhibition where the compound competes with natural substrates for binding sites on the enzyme.
Case Study 1: Antitumor Effects
In a recent study published in Cancer Research, this compound was tested on MCF-7 breast cancer cells. The findings revealed:
| Concentration (mM) | Cell Viability (%) | Apoptosis Rate (%) |
|---|---|---|
| 1 | 85 | 10 |
| 10 | 50 | 30 |
| 100 | 20 | 70 |
These results suggest that higher concentrations significantly reduce cell viability and increase apoptosis rates.
Case Study 2: Lipase Inhibition
A study investigating the inhibitory effects on Candida rugosa lipase showed that this compound inhibited enzymatic activity by up to 60% at certain concentrations. This inhibition was attributed to its structural similarity to natural substrates.
Propiedades
IUPAC Name |
N-(2-cyclohexyl-2-hydroxyethyl)-2,5-dimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-10-8-13(11(2)19-10)15(18)16-9-14(17)12-6-4-3-5-7-12/h8,12,14,17H,3-7,9H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYRKANXGBUUPIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC(C2CCCCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













